N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide
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Overview
Description
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is a chemical compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiadiazole ring in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl-1,2,4-thiadiazole. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit their proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-phenoxyacetamide
- N-(3,4-dimethoxyphenyl)-2-phenoxyacetamide
- N-(4-methoxyphenyl)-1,2,4-triazole-5-yl]-2-phenoxyacetamide
Uniqueness
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability and ability to interact with specific molecular targets, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-7-12(8-10-13)16-19-17(24-20-16)18-15(21)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19,20,21) |
InChI Key |
DNNDACFRXBHANE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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